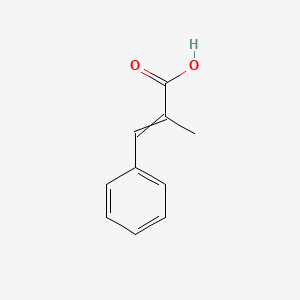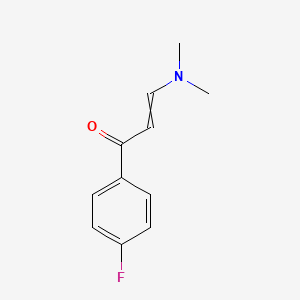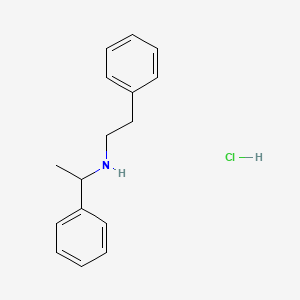
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride is a compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that play significant roles in various biological processes and have applications in medicinal chemistry . This compound is characterized by the presence of both 1-phenylethyl and 2-phenylethyl groups attached to an amine, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of 1-phenylethylamine with 2-phenylethylamine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques like crystallization and recrystallization are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Phenylethyl)(2-phenylethyl)amine hydrochloride involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptors (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), thereby modulating monoamine neurotransmission . This interaction affects the release and reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, influencing mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
1-Phenylethylamine: A chiral amine used in asymmetric synthesis and as a resolving agent.
2-Phenylethylamine: A compound with similar structural features, widely present in nature and used in medicinal chemistry.
Uniqueness
(1-Phenylethyl)(2-phenylethyl)amine hydrochloride is unique due to its dual phenylethyl groups, which confer distinct chemical and biological properties. This structural feature enhances its ability to interact with multiple molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-14(16-10-6-3-7-11-16)17-13-12-15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJMPVHYWDKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
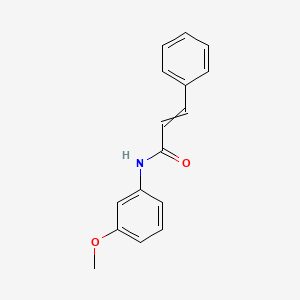
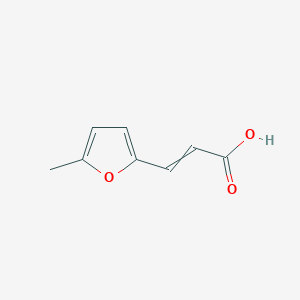
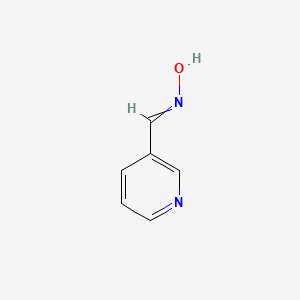

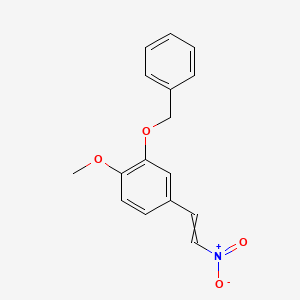
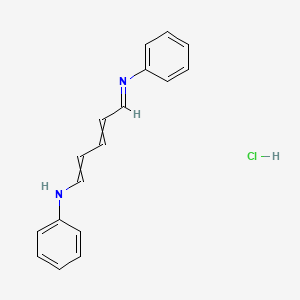


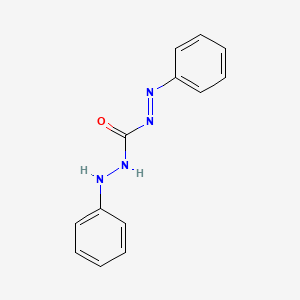
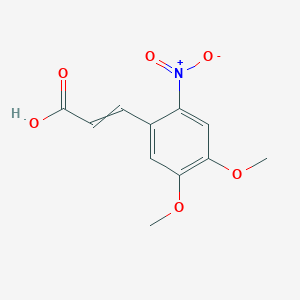
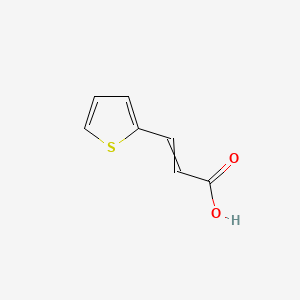
![N-[(3-Chlorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B7855439.png)
